4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)-
Description
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- (hereafter referred to as the "target compound") is a heterocyclic organic compound with a quinazolinone core structure. The quinazolinone scaffold consists of a fused benzene and pyrimidine ring, where the pyrimidine ring is partially saturated (4(3H)-quinazolinone). The target compound features three key substituents:
- 6-Chloro: A chlorine atom at position 6 enhances electrophilic reactivity and bioactivity, as seen in other chloro-substituted quinazolinones .
- 2-Methyl: A methyl group at position 2 contributes to steric effects and stability, often improving metabolic resistance .
- 3-(2-Pyrimidinyl): A pyrimidine ring at position 3 introduces additional hydrogen-bonding capabilities and π-π stacking interactions, which are critical for binding to biological targets .
Quinazolinones are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory activities . The target compound’s structural features align with derivatives explored for enzyme inhibition (e.g., phosphoribosyl transferases) and antibacterial applications .
Properties
CAS No. |
37905-56-9 |
|---|---|
Molecular Formula |
C13H9ClN4O |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-pyrimidin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c1-8-17-11-4-3-9(14)7-10(11)12(19)18(8)13-15-5-2-6-16-13/h2-7H,1H3 |
InChI Key |
LKTWWJPYKPAYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate Route
A six-step procedure starting from anthranilic acid derivatives has been reported for synthesizing 2,3-disubstituted quinazolinones. Adapting this method:
-
Chloro and Methyl Introduction : Begin with 5-chloro-2-methylanthranilic acid to preinstall the 6-chloro and 2-methyl groups.
-
Amide Formation : React with butyryl chloride to form the corresponding amide.
-
Benzoxazinone Cyclization : Treat the amide with acetic anhydride to yield a benzoxazin-4-one intermediate.
-
Pyrimidinyl Substitution : Reflux the benzoxazinone with 2-aminopyrimidine to open the oxazinone ring and form the 3-(2-pyrimidinyl) substituent.
This route achieves regioselective substitution but requires precise control over reaction conditions to avoid isomerization.
One-Pot Catalytic Synthesis
Recent patents demonstrate efficient one-pot syntheses of halogenated quinazolinones using dual catalytic systems. For example, 7-bromo-6-chloro-4(3H)-quinazolinone was synthesized from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate using cuprous chloride and potassium iodide as catalysts. Adapting this method:
Substituted Benzoic Acid Cyclization
-
Starting Material : Use 2-methyl-4,6-dichlorobenzoic acid to introduce chloro and methyl groups.
-
Catalytic System : Combine cuprous chloride (2–5 mol%), potassium iodide (3–5 mol%), and potassium hydroxide in acetonitrile.
-
Cyclization : React with formamidine acetate at 76–120°C for 12–20 hours to form the quinazolinone core.
-
Pyrimidinyl Coupling : Perform a Ullmann coupling with 2-bromopyrimidine using a palladium catalyst to install the pyrimidinyl group at position 3.
This method offers high yields (83–87%) and solvent recyclability, but the coupling step may require optimization for steric hindrance from the 2-methyl group.
Stepwise Functionalization via Amidation
A patent detailing the synthesis of pyrimidine-containing thiazolecarboxamides provides insights into introducing pyrimidinyl groups via amidation. For the target compound:
Carboxylic Acid Intermediate
-
Quinazolinone Acid Synthesis : Prepare 6-chloro-2-methyl-4(3H)-quinazolinone-3-carboxylic acid by hydrolyzing the corresponding ethyl ester under alkaline conditions (5N NaOH, 0–60°C).
-
Acid Chloride Formation : Treat the acid with oxalyl chloride (2:1 molar ratio) to generate the reactive acyl chloride.
-
Pyrimidinyl Amidation : React the acyl chloride with 2-aminopyrimidine in dichloromethane to form the final product.
This approach ensures high purity but involves moisture-sensitive intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Benzoxazinone Route | Cyclization, nucleophilic substitution | 60–75% | Regioselective | Multi-step, isomer risk |
| One-Pot Catalytic | Cyclization, coupling | 80–87% | Solvent recovery, high yield | Harsh coupling conditions |
| Amidation | Ester hydrolysis, amidation | 70–85% | High purity | Moisture-sensitive intermediates |
Reaction Optimization and Challenges
Catalytic Systems
Cuprous halides (e.g., CuCl) and iodides (e.g., KI) enhance cyclization efficiency by facilitating dehalogenation and intramolecular cyclization. Optimal ratios include:
Solvent Effects
Polar aprotic solvents like acetonitrile improve solubility of intermediates, while methyltetrahydrofuran offers greener alternatives.
Isomer Control
The 2-methyl group may sterically hinder pyrimidinyl substitution at position 3. Using bulky ligands in coupling reactions (e.g., XPhos) can mitigate this issue.
Chemical Reactions Analysis
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the quinazolinone ring to form the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution of the chlorine atom can result in various substituted quinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. The hybridization of quinazolinone with pyrimidine moieties has been particularly effective in enhancing antiproliferative activity.
- Case Study : A study synthesized a series of quinazoline-pyrimidine hybrid derivatives and evaluated their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colon cancer). The results indicated that several compounds exhibited promising cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
Antimicrobial Properties
The antimicrobial potential of quinazolinone derivatives has also been extensively researched. These compounds have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.
- Case Study : A recent investigation into new quinazoline derivatives revealed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the synthesized compounds, some exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential use in treating tuberculosis .
Synthesis and Characterization
The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step organic reactions that yield high purity compounds suitable for further biological evaluation.
- Synthesis Method : One common method involves the microwave-assisted synthesis of substituted 2-methyl-3-amino-quinazolin-4(3H)-ones from benzoxazinones, achieving yields between 31% to 85%. Characterization techniques such as NMR and UV-Vis spectroscopy are employed to confirm the structures of these compounds .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of quinazolinone derivatives and their biological activity is crucial for drug development.
- Findings : Studies have indicated that modifications at specific positions on the quinazolinone ring can significantly influence biological activity. For instance, introducing electron-withdrawing groups tends to enhance antibacterial properties, while variations in substituents can affect cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Position 2 Substituents
- 2-Ferrocenyl (2-Ferrocenyl-4(3H)-quinazolinone): Ferrocene introduces redox activity, enabling electrochemical applications (e.g., sensors). However, its bulkiness may reduce solubility compared to the target compound’s 2-methyl group .
- 2-Mercapto (2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone): Thiol groups enhance metal coordination but reduce stability under oxidative conditions. The target compound’s 2-methyl group avoids this limitation .
Position 3 Substituents
- 3-Amino (3-Amino-7-chloro-2-methylquinazolin-4-(3H)-one): Amino groups improve solubility and enable nucleophilic reactions but are prone to oxidation. The target compound’s 2-pyrimidinyl group offers greater aromatic stability and binding specificity .
- 3-p-Substituted Phenyl (3-p-Substitutedphenyl-4(3H)-quinazolinone): Aromatic substituents like phenyl enhance π-π interactions but lack the hydrogen-bonding diversity of the pyrimidinyl group .
- 3-Ferrocenyl (2-Ferrocenyl-4(3H)-quinazolinone): Similar to position 2 ferrocenyl derivatives, this substitution prioritizes electrochemical over biological activity .
Position 6 Substituents
- 6-Iodo (6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives) : Iodo groups increase molecular weight and polarizability but may reduce metabolic stability compared to chloro .
Physicochemical Properties
The target compound’s moderate LogP (2.1) suggests balanced lipophilicity for cellular uptake. Its solubility in DMSO aligns with typical quinazolinones, though lower than amino-substituted derivatives .
Biological Activity
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and case studies.
- Chemical Name : 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)-
- CAS Number : 80982-88-3
- Molecular Formula : C14H10ClN3O
- Molecular Weight : 271.7017 g/mol
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
| Candida albicans | Mild to Moderate |
| Aspergillus niger | Mild |
In a study evaluating the antibacterial effects of quinazoline derivatives, it was found that modifications in the molecular structure, such as introducing methyl or methoxy groups, can enhance activity against specific strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vivo models. In experimental studies, it was noted that certain analogues of quinazolinone outperformed indomethacin, a common non-steroidal anti-inflammatory drug (NSAID). The compounds showed significant pain-relieving effects in rat models, indicating their potential as alternative NSAIDs .
Cytotoxic Activity
The cytotoxic effects of 4(3H)-quinazolinone have been linked to its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases. This inhibition is crucial for controlling cell proliferation and has implications in cancer treatment. Studies have shown that quinazolinone derivatives can effectively induce apoptosis in cancer cells by disrupting EGFR signaling pathways .
Case Studies
-
Antimicrobial Efficacy :
A recent study synthesized several quinazolinone derivatives and tested them against E. coli and S. aureus. The results demonstrated that compounds with additional hydrophobic groups exhibited enhanced antibacterial activity compared to their less substituted counterparts . -
Anti-inflammatory Effects :
In a controlled experiment involving rat models, a series of quinazolinone compounds were administered to evaluate their anti-inflammatory properties. The results indicated that several derivatives significantly reduced inflammation markers compared to the control group treated with indomethacin . -
Cytotoxicity Against Cancer Cells :
A study focused on the cytotoxic effects of 4(3H)-quinazolinone on various cancer cell lines revealed that the compound induced significant cell death through apoptosis mechanisms. This study highlighted its potential as a lead compound for developing new anticancer agents targeting EGFR .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 6-chloro-2-methyl-3-(2-pyrimidinyl)-4(3H)-quinazolinone?
- Methodological Answer : The compound can be synthesized via the Niementowski reaction, which involves condensation of anthranilic acid derivatives (e.g., 6-chloroanthranilic acid) with amides or nitriles. Alternative approaches include using Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) under solvent-free conditions, achieving high yields (~85–96%) with reduced reaction times . Key steps involve cyclization and functionalization of the pyrimidinyl substituent.
Q. How is the structural integrity of this quinazolinone derivative confirmed experimentally?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and aromaticity.
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–N bond lengths ~1.33–1.37 Å) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values).
Q. What role does the pyrimidinyl substituent play in the compound’s reactivity?
- Methodological Answer : The 2-pyrimidinyl group enhances electron-deficient character at the quinazolinone core, facilitating nucleophilic substitutions. Its planar structure also promotes π-π stacking in biological targets . Comparative studies with phenyl or thienyl analogs show reduced bioactivity, highlighting its electronic uniqueness .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of halogenated quinazolinones?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Ionic liquids (e.g., [BSMIM]OTs) improve cyclization efficiency under solvent-free conditions (yields >90%) .
- Temperature Control : Reflux in acetone with K2CO3 (6 hours, 60°C) minimizes side reactions .
- Halogen-Specific Protocols : For bromo derivatives, SnCl2 reduction followed by KF treatment achieves ~96% yields .
Q. How do structural modifications at the 3-position influence biological activity?
- Methodological Answer : Substituent effects are evaluated via:
- Structure-Activity Relationship (SAR) Studies :
- Hydrophobic Groups (e.g., 2-methylphenyl): Enhance membrane permeability.
- Electron-Withdrawing Groups (e.g., pyrimidinyl): Increase binding to kinases or DNA topoisomerases .
- Biological Assays : Modifying the 3-position with fluorophenyl or hydroxyethyl groups improves anticancer IC50 values by 3–5-fold compared to unsubstituted analogs .
Q. How should researchers address contradictions in reported pharmacological data for quinazolinone derivatives?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Cell Line Specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7).
- Substituent Effects : Meta-analysis shows chloro and methyl groups at the 6- and 2-positions synergistically enhance antimicrobial activity, but conflicting reports may stem from impurity profiles .
Data Contradiction Analysis
Q. Why do synthesis yields vary between 86% and 96% for similar quinazolinone derivatives?
- Methodological Answer : Yield discrepancies are attributed to:
- Catalyst Efficiency : Ionic liquids vs. traditional bases (K2CO3) .
- Purification Methods : Recrystallization (ethanol/water) vs. column chromatography .
- Halide Reactivity : Bromo substituents show higher reactivity than chloro in SNAr reactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
